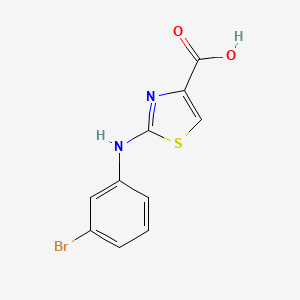
2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid
説明
2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid is a heterocyclic compound with the following properties:
- Empirical Formula : C<sub>11</sub>H<sub>8</sub>BrNO<sub>2</sub>S
- Molecular Weight : 318.19 g/mol
- CAS Number : 728864-99-1
Molecular Structure Analysis
The molecular structure of 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid consists of a thiazole ring fused with a phenylamino group. The bromine atom is attached to the phenyl ring. The carboxylic acid group is also present, contributing to its acidic properties.
Chemical Reactions Analysis
The compound may participate in various chemical reactions typical of carboxylic acids, such as esterification, amidation, and decarboxylation. However, specific reactions would depend on the reaction conditions and reagents used.
Physical And Chemical Properties Analysis
- Appearance : Solid
- Solubility : Soluble in organic solvents (e.g., DMSO, methanol)
- Melting Point : Not specified
- Boiling Point : Not specified
- Stability : Stable under standard laboratory conditions
科学的研究の応用
Palladium-catalyzed Arylation
Thiazole derivatives, including those related to 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid, are efficiently arylated using palladium catalysis. This method allows for the direct arylation of thiazoles at specific positions, showcasing the compound's potential in the synthesis of complex organic molecules (Yokooji et al., 2003).
Fluorescent Chemosensors
Benzothiazole-based compounds, structurally similar to 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid, have been developed as ratiometric fluorescent chemosensors. These are utilized for the highly sensitive detection of physiological pH, indicating the compound's relevance in biosensing applications (Li et al., 2018).
Photophysical Properties
The study of phenylamino- and pyridylamino-derivatives of benzothiadiazoles, including bromo-substituted variants, reveals insights into how substituents and noncovalent interactions influence absorption and emission properties. This research highlights the potential of such compounds in the development of new materials with specific optical characteristics (Sukhikh et al., 2019).
Anticancer and Antimicrobial Agents
Derivatives of benzothiazole and thiazole have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies suggest the potential therapeutic applications of compounds structurally related to 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid (Bolakatti et al., 2020).
Synthesis Methods
Research has also focused on the synthesis methods for thiazole-4-carboxylic acid derivatives, offering a pathway to access a variety of structurally related compounds. These methods contribute to the broader applicability of such compounds in chemical synthesis (Le & Goodnow, 2004).
Safety And Hazards
- Hazard Classification : Harmful if swallowed
- Precautions : Avoid inhalation, skin contact, and eye contact. Wash hands thoroughly after handling. In case of ingestion, seek medical attention.
将来の方向性
Research on this compound could explore its potential applications in drug development, especially considering its heterocyclic nature and presence of the bromophenylamino group.
Please note that the information provided is based on available data, and further experimental studies would be necessary to fully understand the compound’s properties and potential applications.
特性
IUPAC Name |
2-(3-bromoanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-2-1-3-7(4-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXULPKIJBKIWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373733 | |
| Record name | 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid | |
CAS RN |
728864-99-1 | |
| Record name | 4-Thiazolecarboxylic acid, 2-[(3-bromophenyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728864-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[N-(2-hydroxyethyl)-3,5-dimethoxyanilino]ethanol](/img/structure/B1596996.png)








![1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1597009.png)



